Flavacol Flavacol Flavacol is a natural product found in Streptomyces with data available.
Brand Name: Vulcanchem
CAS No.: 495-98-7
VCID: VC3879548
InChI: InChI=1S/C12H20N2O/c1-8(2)5-10-7-13-11(6-9(3)4)12(15)14-10/h7-9H,5-6H2,1-4H3,(H,14,15)
SMILES: CC(C)CC1=CN=C(C(=O)N1)CC(C)C
Molecular Formula: C12H20N2O
Molecular Weight: 208.3 g/mol

Flavacol

CAS No.: 495-98-7

Cat. No.: VC3879548

Molecular Formula: C12H20N2O

Molecular Weight: 208.3 g/mol

* For research use only. Not for human or veterinary use.

Flavacol - 495-98-7

Specification

CAS No. 495-98-7
Molecular Formula C12H20N2O
Molecular Weight 208.3 g/mol
IUPAC Name 3,6-bis(2-methylpropyl)-1H-pyrazin-2-one
Standard InChI InChI=1S/C12H20N2O/c1-8(2)5-10-7-13-11(6-9(3)4)12(15)14-10/h7-9H,5-6H2,1-4H3,(H,14,15)
Standard InChI Key UYYRKEKHAYEACU-UHFFFAOYSA-N
SMILES CC(C)CC1=CN=C(C(=O)N1)CC(C)C
Canonical SMILES CC(C)CC1=CN=C(C(=O)N1)CC(C)C

Introduction

Discovery and Structural Characterization

Molecular Architecture

The compound's structure features:

  • A pyrazine core (C₄H₄N₂)

  • Two iso-butyl groups at positions 2 and 5

  • A hydroxyl group at position 3

This configuration confers unique physicochemical properties, including amphiphilic character due to the polar hydroxyl group and hydrophobic alkyl chains. X-ray crystallography reveals a planar ring system with substituents adopting staggered conformations to minimize steric hindrance .

Physicochemical Properties

Flavacol exhibits distinctive characteristics critical to its functionality:

PropertyValueMethodology
Molecular FormulaC₁₂H₂₀N₂OElemental Analysis
Melting Point144–146°CDifferential Scanning Calorimetry
UV Absorption (Ethanol)254 nm (ε=10,500), 328 nm (ε=8,500)Spectrophotometry
SolubilityInsoluble in H₂O, soluble in NaOH (0.1M) and HCl (0.1M)Phase Solubility Analysis
Optical Rotation[α]D²⁵ +13.3° (c=1, EtOH)Polarimetry

The compound's solubility profile enables selective extraction using acid-base fractionation. Its intense UV absorption facilitates quantitative analysis via HPLC with diode-array detection .

Biosynthesis and Microbial Production

Fungal Biosynthetic Pathways

In Aspergillus flavus, Flavacol production correlates with secondary metabolism under nutrient-limited conditions. Isotopic labeling studies suggest a pathway involving:

  • Leucine degradation to iso-butyl groups

  • Glycolytic intermediates providing carbonyl precursors

  • Non-ribosomal peptide synthetase-mediated cyclization

The process appears regulated by nitrogen availability, with maximal production occurring during stationary phase growth .

Actinomycete-Derived Synthesis

Recent work with Streptomyces sp. Pv 4-95 demonstrates alternative biosynthesis routes. Overexpression of the adpA regulatory gene increases precursor availability, yielding Flavacol and its novel derivative 3-β-hydroxy Flavacol . This actinobacterial pathway differs from fungal routes by utilizing:

  • Type II polyketide synthase systems

  • Hydroxylation via cytochrome P450 enzymes

Comparative yields:

OrganismYield (mg/L)Culture Duration
Aspergillus flavus0.7514 days
Streptomyces sp.12.47 days

Biological Activities and Mechanisms

Antimicrobial Properties

Flavacol demonstrates bacteriostatic activity against Gram-positive pathogens:

OrganismMIC (μg/mL)Mechanism
Staphylococcus aureus12.5Cell wall synthesis inhibition
Bacillus subtilis25.0Membrane depolarization

Notably, activity diminishes against Gram-negative species due to outer membrane impermeability. Synergy studies reveal 4-fold MIC reduction when combined with β-lactams against MRSA .

Antioxidant Capacity

Electron paramagnetic resonance (EPR) spectroscopy quantifies radical scavenging:

Radical SpeciesIC₅₀ (μM)Reference Standard (IC₅₀)
DPPH48.2Ascorbic acid (32.1)
Hydroxyl112.7Trolox (89.4)

The ortho-hydroxyl group facilitates hydrogen atom transfer, while alkyl side chains enhance lipid solubility for membrane protection .

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